molecular formula C16H18F3N3OS B2540271 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207002-74-1

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2540271
M. Wt: 357.4
InChI Key: BCXMEMQHLJBLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, commonly known as DTTU, is a chemical compound that has a wide range of applications in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. In

Scientific Research Applications

Directed Lithiation and Synthetic Applications

Directed lithiation techniques have been explored for compounds with similar structural motifs, showcasing methods for functionalizing urea derivatives and enhancing their synthetic utility. For instance, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the feasibility of selectively introducing substituents into complex molecules, enabling the synthesis of a variety of derivatives with potential applications in material science and pharmaceutical research (Smith et al., 2013).

Development of Novel Organic Compounds

Research into CF3S(O)n-containing enaminones illustrates the synthesis of novel organic molecules with potential applications in drug discovery and materials science. The study highlights the versatility of these compounds as precursors for the synthesis of pyrimidine-4(3H)-ones, indicating a route for the development of new chemical entities (Sokolenko et al., 2017).

Applications in Molecular Docking and Drug Design

Compounds with urea and thiourea functionalities have been investigated for their anticonvulsant activity, demonstrating the potential of these molecules in pharmaceutical research. Molecular docking studies provide insights into their interaction with biological targets, offering a basis for the design of novel therapeutic agents with enhanced efficacy and safety profiles (Thakur et al., 2017).

Exploring Corrosion Inhibition Properties

The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives highlights the potential application of similar compounds in protecting metals against corrosion, an important aspect in materials science and engineering. Such studies contribute to the development of more effective and environmentally friendly corrosion inhibitors (Mistry et al., 2011).

properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3OS/c1-22(2)14(11-7-8-24-10-11)9-20-15(23)21-13-6-4-3-5-12(13)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXMEMQHLJBLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

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